6-(4-ethylphenyl)-10,11-dimethoxy-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one
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Overview
Description
6-(4-ethylphenyl)-10,11-dimethoxy-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, hypnotic, muscle relaxant, and anticonvulsant effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethylphenyl)-10,11-dimethoxy-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one typically involves a multi-step process. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis. This approach allows for the efficient and controlled production of benzodiazepine derivatives by optimizing reaction conditions and minimizing by-products . The use of automated systems and advanced analytical techniques ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4-ethylphenyl)-10,11-dimethoxy-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium methoxide). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as methoxy or ethyl groups .
Scientific Research Applications
6-(4-ethylphenyl)-10,11-dimethoxy-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one has several scientific research applications:
Medicine: The compound has potential therapeutic applications, including as an anxiolytic, sedative, and anticonvulsant agent.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 6-(4-ethylphenyl)-10,11-dimethoxy-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptor complex. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic and sedative effects. The compound may also interact with other receptors and enzymes, contributing to its diverse pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazepine derivatives, such as:
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Clonazepam: Used primarily as an anticonvulsant and for panic disorders.
Midazolam: Commonly used as a sedative and anesthetic agent.
Uniqueness
6-(4-ethylphenyl)-10,11-dimethoxy-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one is unique due to its specific structural features, such as the isoindolo moiety and the presence of both ethylphenyl and dimethoxy groups
Properties
Molecular Formula |
C26H24N2O3 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
6-(4-ethylphenyl)-10,11-dimethoxy-7,7a-dihydroisoindolo[2,3-a][1,5]benzodiazepin-12-one |
InChI |
InChI=1S/C26H24N2O3/c1-4-16-9-11-17(12-10-16)20-15-22-18-13-14-23(30-2)25(31-3)24(18)26(29)28(22)21-8-6-5-7-19(21)27-20/h5-14,22H,4,15H2,1-3H3 |
InChI Key |
ZEGSSFRCYVEIHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3N4C(C2)C5=C(C4=O)C(=C(C=C5)OC)OC |
Origin of Product |
United States |
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